

Spectroscopic characterization of Thiochroman-4-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Thiochroman-4-one

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Spectroscopic Profile of Thiochroman-4-one: A Technical Guide

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This technical guide provides an in-depth spectroscopic characterization of **Thiochroman-4-one** (C₉H₈OS), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

Thiochroman-4-one and its derivatives are recognized as important scaffolds in the synthesis of various biologically active compounds. A thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide presents a comprehensive analysis of **Thiochroman-4-one** using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The spectroscopic data for **Thiochroman-4-one** are summarized in the tables below for clarity and ease of comparison.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for **Thiochroman-4-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.07	dd	1H	H-5
7.33	m	1H	H-7
7.23	m	1H	H-6
7.14	m	1H	H-8
3.20	t	2H	H-3 (CH ₂)
2.95	t	2H	H-2 (CH ₂)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from multiple consistent spectra.[\[1\]](#)

Table 2: ¹³C NMR Data for **Thiochroman-4-one**

Chemical Shift (δ) ppm	Assignment
194.1	C=O (C-4)
142.2	C-8a
133.3	C-7
130.9	C-5
129.2	C-4a
127.6	C-6
125.1	C-8
39.6	CH ₂ (C-2)
26.7	CH ₂ (C-3)

Solvent: CDCl_3 .^[2]

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for **Thiochroman-4-one**

Wavenumber (cm^{-1})	Intensity	Assignment
~1680	Strong	C=O Stretch (Ketone)
~1585	Medium	C=C Stretch (Aromatic)
~1450	Medium	C-H Bend (Aliphatic)
~1300	Medium	C-S Stretch
~760	Strong	C-H Bend (Ortho-disubstituted aromatic)

Sample preparation: Neat or KBr pellet.

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for **Thiochroman-4-one**

m/z	Relative Intensity	Assignment
164	High	$[\text{M}]^+$ (Molecular Ion)
136	High	$[\text{M}-\text{CO}]^+$
108	Medium	$[\text{M}-\text{CO}-\text{C}_2\text{H}_4]^+$

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **Thiochroman-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DRX-300 spectrometer operating at 300 MHz for ^1H and 75 MHz for ^{13}C nuclei was used for analysis.[3]

Sample Preparation: Approximately 10-20 mg of **Thiochroman-4-one** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The sample was placed in the NMR spectrometer.
- The magnetic field was shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence was used to acquire the ^1H NMR spectrum.
- Data was acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- Typically, 16 to 32 scans were accumulated to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR spectrum was acquired.
- A spectral width of approximately 220 ppm was used.
- A relaxation delay of 2 seconds was employed.
- A larger number of scans (typically 512 to 1024) were accumulated due to the lower natural abundance of the ^{13}C isotope.
- The FID was processed similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FTIR spectrometer, such as a Bruker Alpha FTIR, was utilized for the analysis.^[3]

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **Thiochroman-4-one** was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was transferred to a pellet-forming die.
- A pressure of 7-10 tons was applied using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.
- The sample spectrum was recorded over a range of 4000-400 cm^{-1} .
- The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, was used.^[2]

Sample Preparation: A dilute solution of **Thiochroman-4-one** was prepared in a volatile organic solvent like methanol or acetonitrile.

Data Acquisition:

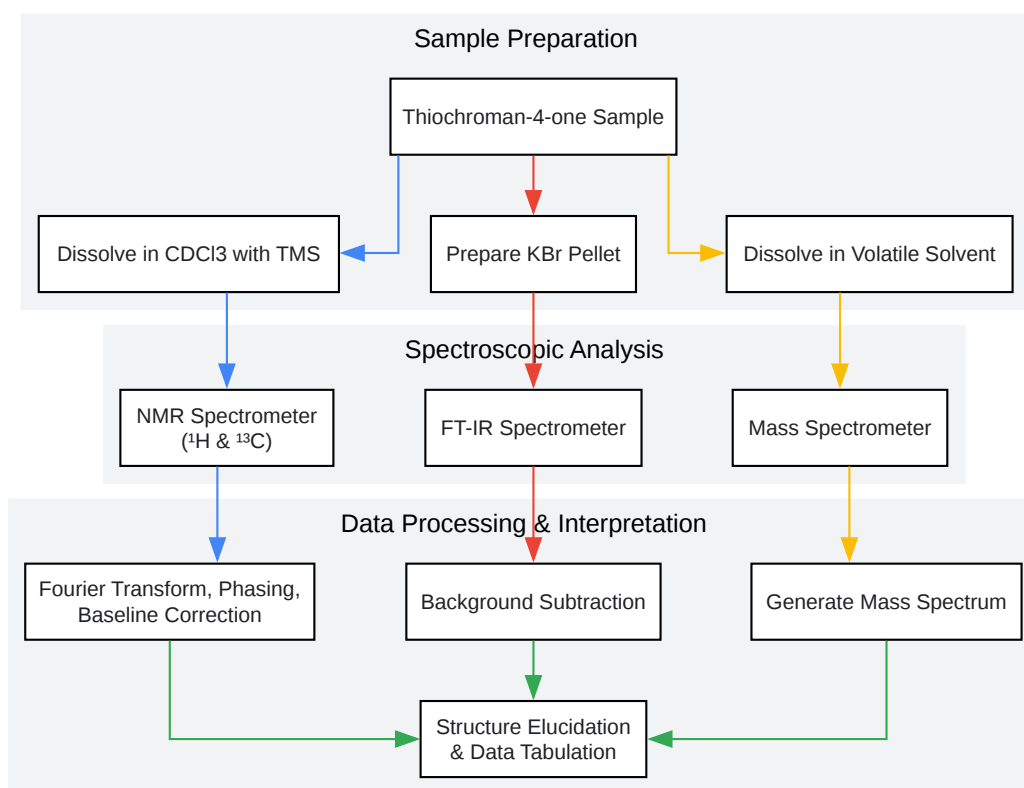
- The sample was introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) inlet.

- For EI, an electron energy of 70 eV was used to ionize the sample molecules.
- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- The detector recorded the abundance of each ion, generating the mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Characterization

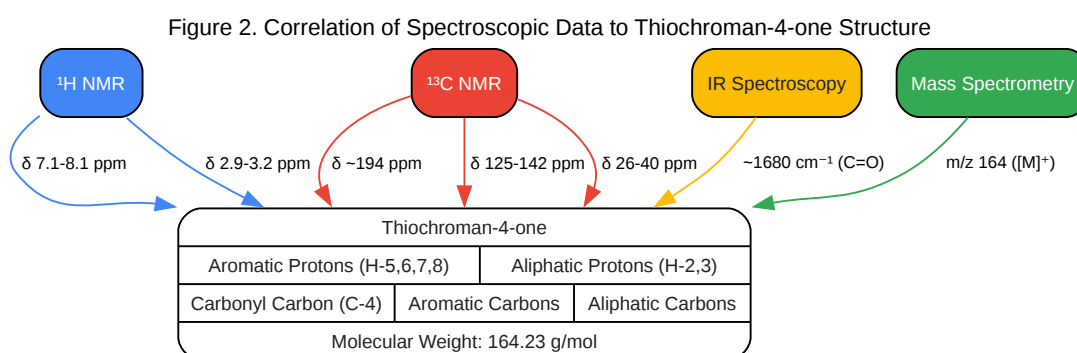
Figure 1. General Workflow for Spectroscopic Characterization



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Caption: Figure 1. General Workflow for Spectroscopic Characterization

Relationship between Spectroscopic Data and Molecular Structure

[Click to download full resolution via product page](#)Caption: Figure 2. Correlation of Spectroscopic Data to **Thiochroman-4-one** Structure

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